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Compound of Interest

Compound Name:

2-(4-

Methoxyphenyl)sulfanylbenzoic

acid

Cat. No.: B1334746 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 2-(4-Methoxyphenyl)sulfanylbenzoic acid is

not readily available in public databases. The data presented in this guide is predicted using

computational chemistry software and should be used as an estimation for analytical purposes.

Experimental verification is highly recommended.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2-(4-Methoxyphenyl)sulfanylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~11.5 - 12.5 Singlet (broad) 1H -COOH

~8.10 Doublet of Doublets 1H Ar-H

~7.50 Doublet of Doublets 1H Ar-H

~7.40 Triplet of Doublets 1H Ar-H

~7.25 Triplet of Doublets 1H Ar-H

~7.00 Doublet 2H Ar-H

~6.85 Doublet 2H Ar-H

3.80 Singlet 3H -OCH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~170.0 -COOH

~160.0 Ar-C (-OCH₃)

~142.0 Ar-C (-S-)

~135.0 Ar-C

~133.0 Ar-CH

~132.0 Ar-CH

~128.0 Ar-C (-COOH)

~125.0 Ar-CH

~124.0 Ar-C (-S-)

~115.0 Ar-CH

~55.5 -OCH₃
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3300 - 2500 Broad O-H stretch (Carboxylic Acid)

~3100 - 3000 Medium C-H stretch (Aromatic)

~1700 - 1680 Strong C=O stretch (Carboxylic Acid)

~1600, ~1480 Medium-Strong C=C stretch (Aromatic)

~1250 Strong C-O stretch (Aryl Ether)

~1180 Medium C-O stretch (Carboxylic Acid)

~830 Strong
C-H bend (para-disubstituted

Aromatic)

~750 Strong
C-H bend (ortho-disubstituted

Aromatic)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Proposed Fragment

260 100 [M]⁺ (Molecular Ion)

243 40 [M - OH]⁺

215 60 [M - COOH]⁺

139 80 [C₇H₇S]⁺

123 50 [C₇H₇O]⁺

77 30 [C₆H₅]⁺
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General Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a

solid organic compound like 2-(4-Methoxyphenyl)sulfanylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm).

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32

scans.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024

or more) and a longer relaxation delay may be necessary.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal. Apply pressure to ensure good contact.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a

universal ATR accessory.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans

are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR

crystal should be collected prior to the sample measurement.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to yield the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g.,

Electron Ionization - EI or Electrospray Ionization - ESI).

Data Acquisition (EI): Introduce the sample into the ion source (often via a direct insertion

probe or gas chromatography inlet). The standard electron energy for EI is 70 eV.

Data Acquisition (ESI): Infuse the sample solution into the ESI source at a constant flow rate.

The voltages of the capillary and cone are optimized to achieve stable ionization.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Processing: The instrument software plots the relative abundance of ions as a function

of their m/z values to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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